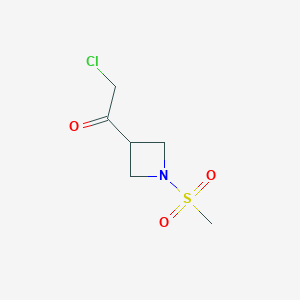

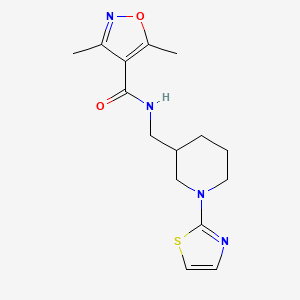

![molecular formula C15H21NO2S2 B2645544 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide CAS No. 2319898-03-6](/img/structure/B2645544.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are generally synthesized through various methods, including the Gewald reaction, the Paal-Knorr synthesis, and the Volhard-Erdmann cyclization .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be influenced by substitutions on the thiophene ring and other functional groups attached to the molecule .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Organic Field-Effect Transistors (OFETs)

The compound is related to 1benzothieno3,2-bbenzothiophene (BTBT), which is a champion molecule for high-mobility OFET devices . These devices are used in various electronic applications, including display technology and sensors.

Dye-Sensitized Solar Cells (DSSCs)

BTBT has also been utilized in dye-sensitized solar cells (DSSCs) . DSSCs are a type of solar cell that convert sunlight into electricity through the use of a dye that absorbs light.

Organic Photovoltaics (OPVs)

BTBT is used as an alternative to fullerene (non-fullerene acceptor) in organic photovoltaics (OPVs) . OPVs are a type of solar cell that use organic compounds to absorb light and convert it into electricity.

Aggregation-Induced Emission (AIE)

The compound shows aggregation-induced emission (AIE) behavior . AIE is a phenomenon where the emission of a molecule increases when it aggregates, and it has potential applications in bioimaging and sensing.

Mechanofluorochromic (MFC) Behaviour

The compound exhibits mechanofluorochromic (MFC) behaviour . MFC materials change their color in response to mechanical stimuli, which can be used in various applications such as security printing and sensing.

Halochromic Effect

The compound was found to possess great interaction, resulting in the halochromic (protonation) effect . Halochromic materials change color when the pH changes, which can be used in various applications such as pH sensors and indicators.

Mecanismo De Acción

The mechanism of action of thiophene derivatives can vary widely depending on their structure and the specific functional groups they contain. Some thiophene derivatives have been found to have therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Direcciones Futuras

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As our understanding of the properties and potential applications of thiophene derivatives continues to grow, these compounds are likely to play an increasingly important role in medicinal chemistry and other fields.

Propiedades

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S2/c1-11(2)10-20(17,18)16-12(3)8-13-9-19-15-7-5-4-6-14(13)15/h4-7,9,11-12,16H,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOQCUHDDHOZOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC(C)CC1=CSC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylpropane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

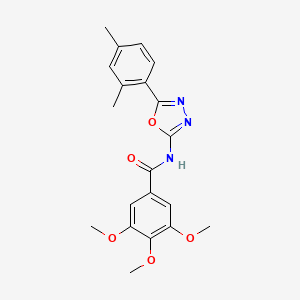

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone](/img/structure/B2645466.png)

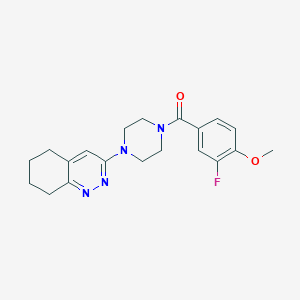

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)

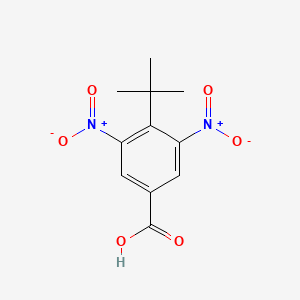

![2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride](/img/structure/B2645476.png)

![5-Cyclohexyl-10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2645478.png)

![4-methoxy-3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2645484.png)